N-benzyl-N-(tert-butyl)-4-iodobenzamide

Beschreibung

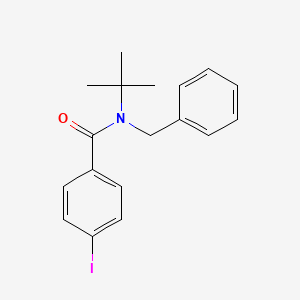

N-Benzyl-N-(tert-butyl)-4-iodobenzamide is a benzamide derivative characterized by a benzyl group and a tert-butyl group attached to the nitrogen atom, with an iodine substituent at the para position of the benzamide ring.

Eigenschaften

IUPAC Name |

N-benzyl-N-tert-butyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO/c1-18(2,3)20(13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEIARBTSVSEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs, their substituents, biological targets, and applications:

Key Structural and Functional Differences

Amine Substituents: The target compound features benzyl and tert-butyl groups on the nitrogen, which may enhance lipophilicity and receptor binding compared to piperidine (4-IBP) or diethylaminoethyl (BZA) substituents. 4-IBP’s benzylpiperidinyl group facilitates σ receptor binding, critical for its anticancer activity . BZA’s diethylaminoethyl group improves melanin affinity, enabling melanoma-specific targeting .

Benzamide Ring Modifications: The 4-iodo substituent in the target compound and BZA allows for radiolabeling (e.g., with iodine-123/125/131), making them suitable for imaging or targeted radiotherapy . NDB’s 2,6-dichloro and 4-(dimethylamino) groups confer FXR antagonism by inducing conformational changes in the receptor .

Biological Targets :

- Sigma receptors (4-IBP), melanin (BZA), and FXR (NDB) represent distinct mechanistic pathways. The target compound’s activity may depend on the interplay between its tert-butyl group and iodine’s electronic effects.

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-(tert-butyl)-4-iodobenzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of benzaldehyde with tert-butylamine to form an imine intermediate.

- Step 2: Acylation with 4-iodobenzoyl chloride under controlled conditions (0–5°C, anhydrous dichloromethane).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

- Characterization: ¹H/¹³C NMR confirms substituent integration (e.g., tert-butyl singlet at δ 1.45 ppm), while HRMS validates molecular mass (observed m/z 424.0721 vs. calculated 424.0728 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H NMR: Identifies aromatic protons (δ 7.65 ppm, doublet) and N-benzyl CH₂ (δ 4.70 ppm, singlet).

- ¹³C NMR: Confirms carbonyl resonance (167.8 ppm) and quaternary carbons.

- HRMS: Matches experimental and theoretical masses (Δ < 2 ppm).

- IR Spectroscopy: Detects amide C=O stretch (1645 cm⁻¹) .

Q. How should the compound be stored to ensure stability?

- Store at –20°C under inert gas (argon) in amber vials.

- Use 3Å molecular sieves to prevent hydrolysis.

- Monitor degradation via HPLC-UV (C18 column, 254 nm; accept <5% impurities over 12 months) .

Advanced Research Questions

Q. How can reaction kinetics be optimized for the iodination step?

- Two-phase system: Use H₂O/CH₂Cl₂ with KI/I₂ at pH 6.5–7.5 to enhance iodine incorporation.

- Kinetic monitoring: UV-Vis spectroscopy tracks iodine consumption (pseudo-first-order kinetics).

- Catalysis: 0.5 mol% Pd(OAc)₂ reduces reaction time from 24h to 6h with >90% yield .

Q. What strategies resolve crystallographic disorder in tert-butyl groups during X-ray analysis?

- Low-temperature data collection (100 K): Reduces thermal motion artifacts.

- SHELXL refinement: Apply PART instructions for isotropic displacement of terminal methyls.

- Twinning refinement: Use BASF parameter if Z′ >1. DFIX restraints refine C–I bonds (2.09±0.01 Å) .

Q. How to address contradictory bioactivity data between in vitro and in vivo models?

- Metabolic profiling (LC-MS/MS): Identify rapid glucuronidation in murine systems.

- PAMPA assays: Reveal low blood-brain barrier penetration (Pe <1×10⁻⁶ cm/s).

- Prodrug design: Incorporate esterase-cleavable groups for targeted activation .

Q. Which computational methods predict regioselectivity in electrophilic substitutions?

- DFT calculations (B3LYP/6-311+G ):** Map electrostatic potential surfaces, showing para-iodine as ortho/para-directing.

- Fukui function analysis: Identifies highest electrophilic susceptibility at the 3-position.

- MD simulations (AMBER): Model solvation effects in DMSO, achieving <0.3 kcal/mol error .

Q. What explains unexpected diiodination byproducts during synthesis?

- Radical mechanism: EPR detects iodine-centered radicals; TEMPO suppresses diiodination.

- Ionic pathway modification: Switch to N-iodosuccinimide in acetonitrile at 40°C, reducing diiodo impurities from 15% to <2% .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Imine formation | Benzaldehyde + tert-butylamine, RT | 85% | |

| Acylation | 4-Iodobenzoyl chloride, 0–5°C | 73% | |

| Purification | Hexane/EtOAc (8:2) | >95% |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H, t-Bu) | |

| ¹³C NMR | 167.8 ppm (amide C=O) | |

| HRMS | m/z 424.0721 [M+H]⁺ |

Q. Table 3: Safety Protocols

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Radioactive ¹²³I | Lead shielding, KI prophylaxis | |

| Aerosol exposure | Fume hoods with carbon filters |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.